2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring.
Mechanism of Action
Mode of Action
Bromo-fluoro compounds are often used in organic chemistry as building blocks to prepare larger scaffolds . These larger compounds can then interact with biological targets, leading to various effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-fluoro-1-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling yields biaryl compounds, while lithiation can lead to various substituted benzene derivatives .
Scientific Research Applications
2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Proteomics Research: It is utilized in the study of protein interactions and modifications, aiding in the development of new biochemical assays.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Another closely related compound with a different substitution pattern, affecting its chemical behavior.
Uniqueness: 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXMNZWNKIGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697206 | |
Record name | 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866633-25-2 | |
Record name | 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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